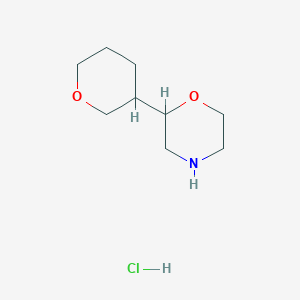![molecular formula C18H20N6O4S B2431401 4-(4,7-Dimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide CAS No. 938762-77-7](/img/structure/B2431401.png)
4-(4,7-Dimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Photodynamic Therapy Application in Cancer Treatment
A study by Pişkin, Canpolat, and Öztürk (2020) discusses the use of a zinc phthalocyanine substituted with a benzenesulfonamide derivative for photodynamic therapy in cancer treatment. This compound shows potential as a Type II photosensitizer due to its high singlet oxygen quantum yield and good fluorescence properties, which are crucial for effective photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Inhibitory Activity on ALK5 in Cell-Based Assays
Kim, Jung, Lee, and Dewang (2009) synthesized a series of benzenesulfonamide-substituted imidazoles, showing significant inhibitory activity on ALK5 in cell-based luciferase reporter assays. This finding is relevant for understanding the role of these compounds in cellular signaling pathways (Kim, Jung, Lee, & Dewang, 2009).
Antimicrobial Activity
Alyar et al. (2019) explored the antimicrobial activity of newly synthesized Schiff bases derived from sulfamethoxazole and sulfisoxazole, which include benzenesulfonamide structures. Their study demonstrates the potential of these compounds as effective antimicrobial agents (Alyar et al., 2019).
Potential as Anticancer and Radioprotective Agents
Ghorab, Ragab, Noaman, Heiba, and El-Hossary (2008) report on the synthesis of novel quinolines substituted with a benzenesulfonamide derivative, showing potential as anticancer and radioprotective agents. These compounds were evaluated for their in vitro anticancer activity, indicating their relevance in cancer research (Ghorab et al., 2008).
A2B Adenosine Receptor Antagonists
Esteve et al. (2006) identified a series of benzenesulfonamide derivatives as potent A2B adenosine receptor antagonists. This finding is significant in the context of pharmacological research, particularly for conditions where adenosine receptor modulation is therapeutic (Esteve et al., 2006).
Enzyme Inhibition and Molecular Docking Studies
Sojitra et al. (2016) conducted studies on benzenesulfonamide derivatives, focusing on their antimicrobial activities and molecular docking studies. These compounds showed significant potency against bacteria compared to fungi (Sojitra et al., 2016).
properties
IUPAC Name |
4-(4,7-dimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4S/c1-4-9-22-16(25)14-15(21(3)18(22)26)20-17-23(14)10-11(2)24(17)12-5-7-13(8-6-12)29(19,27)28/h5-8,10H,4,9H2,1-3H3,(H2,19,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBDNQGYPQLTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)S(=O)(=O)N)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,7-Dimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2431319.png)

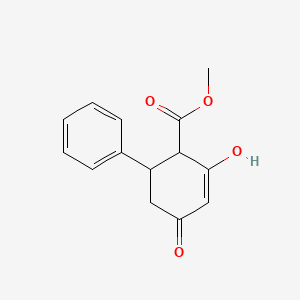
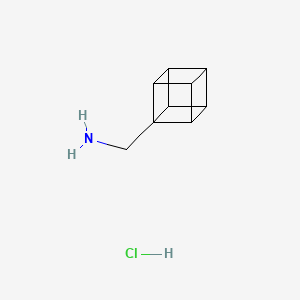

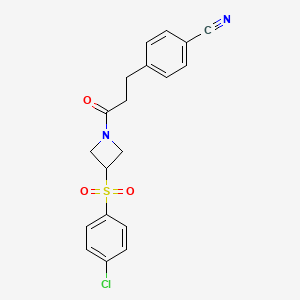

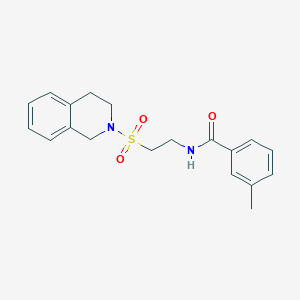
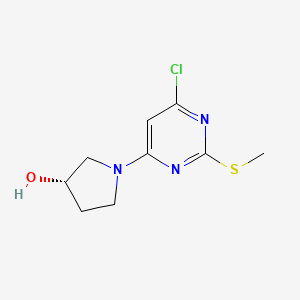
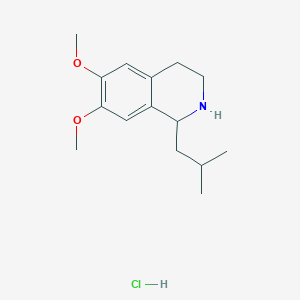
![5,5,7,7-Tetramethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2431333.png)
![2-(ethylthio)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2431334.png)
